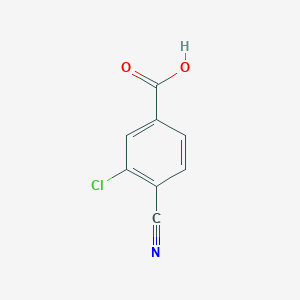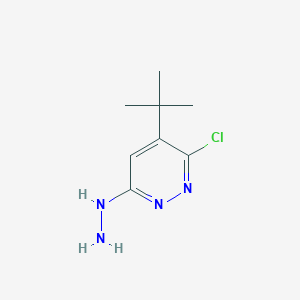
4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine
描述
4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine is a chemical compound with the molecular formula C8H13ClN4 It is a derivative of pyridazine, featuring a tert-butyl group at the 5-position and a chlorine atom at the 6-position of the pyridazine ring, along with a hydrazine moiety at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-tert-butyl-6-chloropyridazine. This can be achieved by chlorination of 5-tert-butylpyridazine using a chlorinating agent such as thionyl chloride.
Hydrazine Introduction: The chlorinated intermediate is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine moiety at the 3-position of the pyridazine ring. The reaction is typically carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridazine derivatives.
科学研究应用
4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or specialty chemicals.
作用机制
The mechanism of action of 4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The hydrazine moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The molecular targets and pathways involved would vary based on the specific biological context.
相似化合物的比较
Similar Compounds
1-(5-Tert-butyl-6-chloropyridazin-3-yl)carbamate: This compound features a carbamate group instead of a hydrazine moiety.
1-(5-Tert-butyl-6-chloropyridazin-3-yl)methylamine: This compound has a methylamine group at the 3-position instead of a hydrazine moiety.
1-(5-Tert-butyl-6-chloropyridazin-3-yl)thiol: This compound contains a thiol group at the 3-position.
Uniqueness
4-(tert-Butyl)-3-chloro-6-hydrazinylpyridazine is unique due to the presence of both a hydrazine moiety and a tert-butyl group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H13ClN4 |
|---|---|
分子量 |
200.67 g/mol |
IUPAC 名称 |
(5-tert-butyl-6-chloropyridazin-3-yl)hydrazine |
InChI |
InChI=1S/C8H13ClN4/c1-8(2,3)5-4-6(11-10)12-13-7(5)9/h4H,10H2,1-3H3,(H,11,12) |
InChI 键 |
HLIKYPJWBHIEFE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)NN |
规范 SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)NN |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


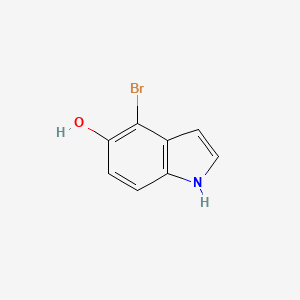
![2-(1,4-Diazepan-1-yl)benzo[d]oxazole](/img/structure/B1648478.png)
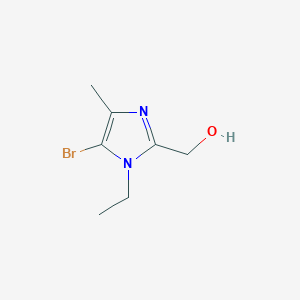
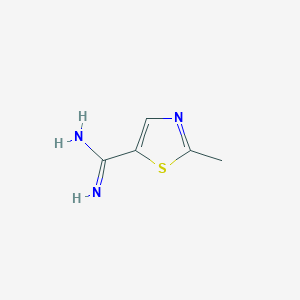
![4-Piperidinemethanamine, 1-[(tetrahydro-2H-pyran-4-yl)methyl]-](/img/structure/B1648492.png)
![3,3-Dibromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1648496.png)
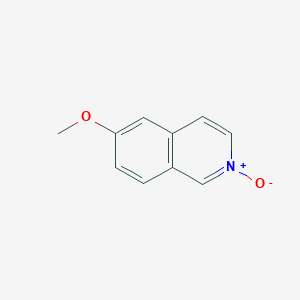
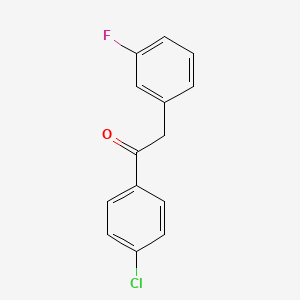
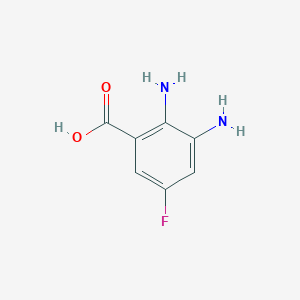
![8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1648501.png)
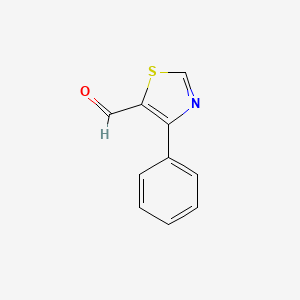
![1H-Pyrrolo[2,3-B]pyridine, 2-iodo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B1648505.png)
